molecular formula C14H14N4O3 B1671394 Ethanol lumiflavine CAS No. 3180-56-1

Ethanol lumiflavine

Cat. No.: B1671394
CAS No.: 3180-56-1
M. Wt: 286.29 g/mol
InChI Key: MYNIJFMVMJFIPZ-UHFFFAOYSA-N
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Description

Lumiflavine (C₁₃H₁₂N₄O₂, CAS 1088-56-8) is a photodegradation product of riboflavin (vitamin B₂) and belongs to the isoalloxazine family of flavins . Structurally, it features a tricyclic benzo[g]pteridine-2,4-dione core with methyl groups at positions 7, 8, and 10 . Its molecular weight is 256.26 g/mol, and it is characterized by a planar π-conjugated system, enabling unique photophysical properties such as fluorescence and excited-state proton transfer .

Lumiflavine has been studied for its role in biochemical pathways, particularly in flavoprotein-mediated redox reactions. Notably, it acts as a competitive inhibitor of FMN reductase, an enzyme involved in pristinamycin biosynthesis, and exhibits anticancer activity by modulating cancer stem cell populations .

Properties

IUPAC Name

10-(2-hydroxyethyl)-7,8-dimethylbenzo[g]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-7-5-9-10(6-8(7)2)18(3-4-19)12-11(15-9)13(20)17-14(21)16-12/h5-6,19H,3-4H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNIJFMVMJFIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185667
Record name Ethanol lumiflavine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3180-56-1
Record name Ethanol lumiflavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoalloxazine,8-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3065
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol lumiflavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYETHYLFLAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L7PS4U61I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Comparison with Similar Compounds

Structural and Functional Analogues

Lumiflavine shares structural similarities with other flavins, including riboflavin, FMN (flavin mononucleotide), FAD (flavin adenine dinucleotide), and lumichrome. Key differences lie in substituent groups and redox behavior (Table 1).

Table 1: Structural and Functional Comparison of Lumiflavine with Analogues
Compound CAS Number Molecular Formula Key Structural Features Redox Activity Biological Role
Lumiflavine 1088-56-8 C₁₃H₁₂N₄O₂ 7,8,10-trimethyl isoalloxazine Non-reducible FMN reductase inhibitor
Riboflavin 83-88-5 C₁₇H₂₀N₄O₆ Ribityl side chain at N10 Reducible Vitamin B₂ precursor
FMN 146-17-8 C₁₇H₂₁N₄O₉P Phosphate group at ribityl chain Reducible Cofactor in oxidoreductases
FAD 146-14-5 C₂₇H₃₃N₉O₁₅P₂ Adenine diphosphate moiety Reducible Electron carrier in metabolism
Lumichrome 1086-80-8 C₁₂H₁₀N₄O₂ Demethylated isoalloxazine (no methyl at C7) Reducible Competitive inhibitor of FMN reductase (Ki = 5 mM)

Redox Behavior and Enzyme Interactions

  • Lumiflavine vs. Riboflavin/FMN/FAD: While riboflavin, FMN, and FAD serve as substrates for FMN reductase in pristinamycin biosynthesis, lumiflavine cannot be reduced by this enzyme due to its methyl substituents, which block electron transfer . This makes lumiflavine a non-competitive inhibitor in flavin-dependent pathways.
  • Lumiflavine vs. Lumichrome :
    Lumichrome, lacking the C7 methyl group, retains reducibility and acts as a competitive inhibitor of FMN reductase (Ki = 5 mM) . In contrast, lumiflavine’s full methylation renders it redox-inert but enhances its stability in photochemical applications .

Photochemical Properties

Lumiflavine exhibits distinct photophysical behavior compared to analogues:

  • Excited-State Proton Transfer : Unlike riboflavin, lumiflavine undergoes intramolecular proton transfer upon photoexcitation, leading to dual fluorescence emission—a property exploited in molecular sensing .
  • Photoreduction : Lumiflavine is photoreduced by methionine in a pH-dependent manner, a reaction slower than that of riboflavin due to steric hindrance from methyl groups .

Anticancer Activity

Comparatively, riboflavin derivatives like FAD are less effective in modulating CSC populations.

Computational Studies

Density functional theory (DFT) studies reveal that lumiflavine’s hydride transfer efficiency with 1-methylnicotinamide is lower than that of riboflavin, attributed to its higher electron-withdrawing methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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